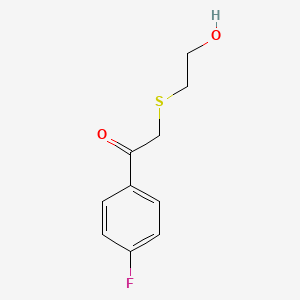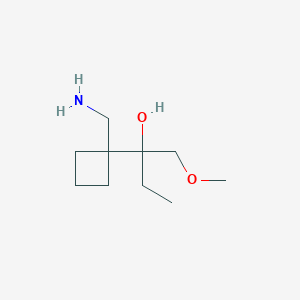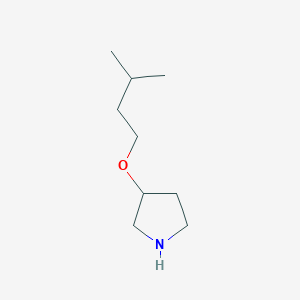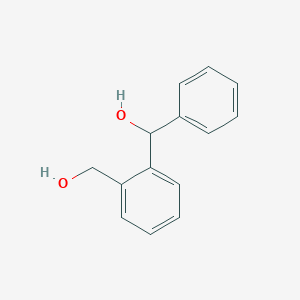
(2-(Hydroxymethyl)phenyl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Hydroxymethyl)phenyl)(phenyl)methanol is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a type of benzyl alcohol derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-(Hydroxymethyl)phenyl)(phenyl)methanol involves the reduction of the corresponding benzophenone derivative using a reducing agent such as potassium borohydride . The reaction typically takes place in an appropriate solvent under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and solvents, as well as reaction conditions, are optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-(Hydroxymethyl)phenyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the hydroxymethyl group can yield the corresponding methyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: (2-(Carboxyphenyl)phenyl)methanol.
Reduction: (2-(Methylphenyl)phenyl)methanol.
Substitution: (2-(Halophenyl)phenyl)methanol.
Scientific Research Applications
(2-(Hydroxymethyl)phenyl)(phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.
Material Science: It may be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Hydroxymethyl)phenyl)(phenyl)methanol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism may involve interaction with specific enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the additional phenyl ring.
Phenylmethanol: Similar structure but lacks the hydroxymethyl group.
Properties
CAS No. |
1586-01-2 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
[2-(hydroxymethyl)phenyl]-phenylmethanol |
InChI |
InChI=1S/C14H14O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |
InChI Key |
DGDHXBHBKBNKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






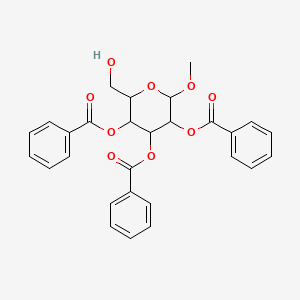
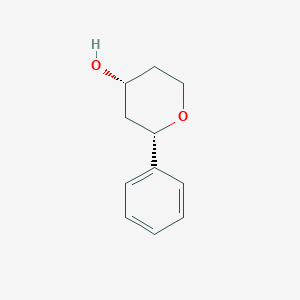
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)
![[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B13640701.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
